D-Tyr-Ome
Overview
Description
Methyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate is an organic compound with the molecular formula C10H13NO3 It is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Tyr-Ome typically involves the esterification of tyrosine. One common method is to react tyrosine with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds as follows: [ \text{Tyrosine} + \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{Methyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate} ]
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of protective groups, such as N-tert-butoxycarbonyl, can also be employed to prevent unwanted side reactions during synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form quinones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary amines and reduced derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagent used.
Scientific Research Applications
Methyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic uses, including as a precursor for drug synthesis.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which D-Tyr-Ome exerts its effects involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in amino acid metabolism. The hydroxyl group on the phenyl ring allows for hydrogen bonding and other interactions with active sites of enzymes, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Tyrosine: The parent amino acid from which D-Tyr-Ome is derived.
Phenylalanine: Another amino acid with a similar structure but lacking the hydroxyl group on the phenyl ring.
Dopa: A compound with an additional hydroxyl group on the phenyl ring, used in the treatment of Parkinson’s disease.
Uniqueness
Methyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate is unique due to its esterified form, which can influence its solubility, reactivity, and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
methyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-10(13)9(11)6-7-2-4-8(12)5-3-7/h2-5,9,12H,6,11H2,1H3/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZPENIJLUWBSY-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC=C(C=C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50871823 | |
Record name | Methyl D-tyrosinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50871823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3410-66-0 | |
Record name | Methyl D-tyrosinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003410660 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl D-tyrosinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50871823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL D-TYROSINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JLP688QYZ2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
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